molecular formula C26H32N4O3 B14103764 N-(1-benzylpiperidin-4-yl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

N-(1-benzylpiperidin-4-yl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B14103764
M. Wt: 448.6 g/mol
InChI Key: PEBORZDYWDFSMV-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the piperidine derivative, followed by the formation of the quinazoline core. The final step involves the coupling of the piperidine and quinazoline moieties under specific reaction conditions, such as the use of ethanol and tetrahydrofuran (THF) as solvents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol or THF.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission . This modulation can lead to enhanced cognitive functions and neuroprotection.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzylpiperidin-4-yl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to its specific quinazoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C26H32N4O3

Molecular Weight

448.6 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C26H32N4O3/c1-2-3-7-14-30-25(32)22-11-10-20(17-23(22)28-26(30)33)24(31)27-21-12-15-29(16-13-21)18-19-8-5-4-6-9-19/h4-6,8-11,17,21H,2-3,7,12-16,18H2,1H3,(H,27,31)(H,28,33)

InChI Key

PEBORZDYWDFSMV-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4)NC1=O

Origin of Product

United States

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